![molecular formula C9H9BrFNO B1375119 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide CAS No. 1341681-66-0](/img/structure/B1375119.png)
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
Overview
Description
“2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is "n-(2-bromo-5-fluoro-4-methylphenyl)acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a methylphenyl group, which is further connected to an acetamide group . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (246.08), molecular formula (C9H9BrFNO), and IUPAC name (“n-(2-bromo-5-fluoro-4-methylphenyl)acetamide”) . Other properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
- Anticonvulsant and Antidepressant Activity : Derivatives of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide exhibit significant anticonvulsant and antidepressant activities. These derivatives have been tested in mice using the forced swimming test and pentylenetetrazole (PTZ) test, showing a reduction in immobility times and protective effects against PTZ-induced seizures (Xie et al., 2013).
Molecular Conformations and Assembly
- Halogenated N,2-Diarylacetamides : Studies on halogenated N,2-diarylacetamides, similar to this compound, reveal insights into molecular conformations and supramolecular assembly. These studies are crucial for understanding the structural characteristics and potential applications in various fields (Nayak et al., 2014).
Antimicrobial Evaluation
- Antimicrobial Properties : Certain derivatives of this compound have been evaluated for antimicrobial properties. These compounds show significant activity against various microbial species, indicating potential use in developing new antimicrobial agents (Gul et al., 2017).
Structural Analysis
- Vibrational Spectroscopy and Conformational Analysis : Structural analogs of this compound have been analyzed using vibrational spectroscopy and quantum chemical methods. This research aids in understanding the electronic properties and molecular configurations of such compounds (Viana et al., 2017).
Broad Spectrum Anti-epileptic Potential
- Anti-epileptic Drug Candidate : Derivatives of this compound have been identified as strong candidates for broad-spectrum anti-epileptic drugs. These findings are significant for the development of new therapeutic agents for epilepsy (Tanaka et al., 2019).
Peripheral Benzodiazepine Receptor Ligands
- Radioligands for Peripheral Benzodiazepine Receptors : Certain derivatives are studied as potent radioligands for peripheral benzodiazepine receptors (PBR), contributing to our understanding of PBR-related functions and pathologies (Zhang et al., 2003).
Future Directions
The future directions for research on “2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” could include studying its synthesis, reactions, and potential applications. For example, it could be interesting to investigate whether this compound or its derivatives have any biological activity that could be exploited for drug design .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYLKHYPGHYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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